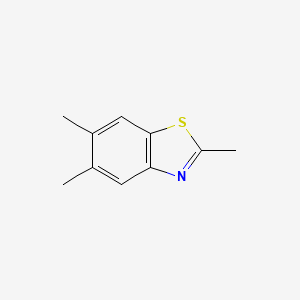

2,5,6-Trimethylbenzothiazole

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2,5,6-trimethyl-1,3-benzothiazole, which precisely describes the positioning of the three methyl groups on the benzothiazole core structure. This nomenclature follows the standard conventions for heterocyclic compounds where the thiazole nitrogen is designated as position 1, the thiazole carbon as position 3, and the benzene ring carbons are numbered sequentially. The compound exhibits a rich variety of synonymous designations that reflect different naming conventions and systematic approaches employed across various chemical databases and literature sources.

The comprehensive list of accepted synonyms encompasses multiple variations that demonstrate the flexibility inherent in chemical nomenclature systems. Primary synonyms include this compound, which represents the most commonly used designation in chemical literature and commercial applications. Alternative systematic names include Benzothiazole, 2,5,6-trimethyl-, which follows the parent compound approach where the base heterocycle is listed first followed by substituent specifications. The designation 2,5,6-TriMethylbenzo[d]thiazole incorporates the bracketed notation system that explicitly indicates the ring fusion pattern, providing additional structural clarity for complex heterocyclic systems.

Additional synonymous forms documented in chemical databases include 2,5,6-Trimethyl-1,3-benzothiazole, which explicitly incorporates the heteroatom positions within the systematic name. The variant 2,5,6-Trimethylbenzo[d]thiazole represents another accepted form that utilizes the bracketed descriptor system to specify the ring fusion geometry. These multiple naming conventions reflect the evolution of chemical nomenclature standards and the need to accommodate different systematic approaches employed by various chemical information systems and regulatory bodies.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The definitive Chemical Abstracts Service Registry Number for this compound is established as 5683-41-0, which serves as the primary unique identifier for this compound across all major chemical databases and regulatory systems. This registry number provides unambiguous identification that transcends nomenclature variations and ensures consistent reference across international chemical information systems. The Chemical Abstracts Service registry system represents the most widely accepted standard for chemical identification, facilitating accurate communication and data exchange within the global chemical community.

The European regulatory framework recognizes this compound under the European Community number 227-148-0, which corresponds to the European Inventory of Existing Commercial Chemical Substances classification system. This identifier ensures compliance with European Union chemical regulations and facilitates proper registration and tracking within European chemical commerce and regulatory oversight systems. The European Community number system provides essential linkage between the Chemical Abstracts Service registry and European-specific regulatory requirements.

Additional regulatory identifiers include the Molecular Design Limited number MFCD00128832, which represents the compound's designation within specialized chemical structure databases. The ChemSpider identification system assigns the unique identifier 72063 to this compound, facilitating cross-referencing within this widely-utilized chemical information platform. These multiple identifier systems collectively ensure comprehensive coverage across various chemical information networks and regulatory frameworks.

特性

IUPAC Name |

2,5,6-trimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLZXZFVVOXVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205368 | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5683-41-0 | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,6-Trimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2,5,6-Trimethylbenzothiazole can be synthesized from 4,5-dimethyl-2-nitroaniline. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with sulfur to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,5,6-Trimethylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazoles.

科学的研究の応用

Chemical and Industrial Applications

Building Block in Organic Synthesis

TMBT serves as a crucial building block in organic synthesis. It is utilized in the production of various chemical compounds and serves as a ligand in coordination chemistry. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing other derivatives.

Rubber Industry

In the rubber industry, TMBT is used as an accelerator in the vulcanization process. Its presence enhances the properties of rubber, making it more durable and elastic. This application is vital for producing high-performance rubber products .

Biological Applications

Antimicrobial Activity

Research has demonstrated that TMBT exhibits antimicrobial properties against a range of bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TMBT

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5,6-Trimethylbenzothiazole | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Derivative ABTZ-1 | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

The derivative ABTZ-1 derived from TMBT exhibited superior antibacterial activity compared to TMBT itself, indicating that structural modifications can enhance efficacy against bacterial pathogens.

Antitumor Activity

TMBT has also been investigated for its potential antitumor effects. In vitro studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Antitumor Efficacy

In studies involving lung cancer cell lines (A549, HCC827, NCI-H358), TMBT demonstrated notable cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15 |

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

These results suggest that TMBT is particularly effective against lung cancer cell lines, with lower IC50 values indicating higher potency in inhibiting cell growth.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of TMBT and its biological activity is critical for optimizing its therapeutic potential. Modifications at specific positions on the benzothiazole ring can enhance or diminish its antimicrobial and antitumor properties.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group addition at position 6 | Increased antibacterial potency |

| Substitution with halogens | Enhanced antitumor activity |

| Alteration of side chains | Variable effects on cytotoxicity |

Research continues to explore how different substituents can optimize the therapeutic potential of TMBT derivatives .

作用機序

The mechanism of action of 2,5,6-Trimethylbenzothiazole involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Structural Insights :

- Heteroatom Effects : Replacing sulfur with oxygen (e.g., benzothiazole vs. benzoxazole) alters electronic properties. Sulfur’s lower electronegativity increases electron delocalization, enhancing luminescence in benzothiazoles .

- Substituent Effects: Methyl groups (electron-donating) improve thermal stability and solubility in nonpolar solvents, while chloro or nitro groups (electron-withdrawing) enhance reactivity in cross-coupling reactions .

Physicochemical Properties

- Thermal Stability : Methyl-substituted derivatives (e.g., this compound) exhibit higher thermal stability than halogenated analogues due to reduced steric strain and stronger C–CH₃ bonds .

- Solubility: Methyl groups enhance solubility in organic solvents (e.g., toluene, THF), whereas polar substituents like –NH₂ (2-Aminobenzothiazole) increase water affinity .

生物活性

2,5,6-Trimethylbenzothiazole (TMBT) is a sulfur-containing heterocyclic compound with significant biological activity. It has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and antitumor activities. This article reviews the biological activity of TMBT, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

- Chemical Formula : C10H11NS

- Molecular Weight : 189.27 g/mol

- CAS Number : 79765-10-1

TMBT is characterized by a benzothiazole ring with three methyl groups at the 2, 5, and 6 positions, which significantly influences its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMBT and its derivatives. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TMBT and Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Derivative ABTZ-1 | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

The compound ABTZ-1 derived from TMBT exhibited superior antibacterial activity compared to TMBT itself, indicating that structural modifications can enhance efficacy against bacterial pathogens .

Antitumor Activity

TMBT has also been investigated for its potential antitumor effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms.

Case Study: Antitumor Efficacy

In vitro studies have demonstrated that TMBT exhibits notable cytotoxicity against several cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), NCI-H358 (lung cancer)

- IC50 Values :

- A549: 15 µM

- HCC827: 6.26 µM

- NCI-H358: 6.48 µM

These results suggest that TMBT is particularly effective against lung cancer cell lines, with lower IC50 values indicating higher potency in inhibiting cell growth .

The biological activity of TMBT is attributed to its ability to interact with cellular targets:

- DNA Binding : TMBT derivatives have been shown to bind within the minor groove of DNA, influencing transcription and replication processes.

- Protein Synthesis Inhibition : Studies indicate that TMBT can inhibit protein synthesis in bacterial cells, potentially by interfering with ribosomal function .

- Membrane Disruption : The compound affects membrane integrity in bacterial cells, leading to cell lysis and death.

Structure-Activity Relationship (SAR)

The biological activity of TMBT is closely linked to its chemical structure. Modifications at specific positions on the benzothiazole ring can enhance or diminish its antimicrobial and antitumor properties.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group addition at position 6 | Increased antibacterial potency |

| Substitution with halogens | Enhanced antitumor activity |

| Alteration of side chains | Variable effects on cytotoxicity |

Research continues to explore how different substituents can optimize the therapeutic potential of TMBT derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5,6-Trimethylbenzothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chlorination/fluorination of benzothiazole derivatives or substitution reactions with methyl groups. For example, analogous compounds like 2-Chloro-5,6-difluorobenzo[d]thiazole are synthesized using controlled chlorination and fluorination under specific reagents and catalysts . Optimization includes solvent selection (e.g., THF or acetone), temperature control (reflux vs. RT), and stoichiometric ratios. Post-synthesis purification via crystallization (e.g., water-ethanol mixtures) improves purity, as seen in triazole derivatives . Yield optimization may require iterative adjustments to reaction time and catalyst loading.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like C-S or C-N bonds. Elemental analysis validates purity by matching experimental and theoretical carbon/hydrogen/nitrogen percentages, as demonstrated in triazole and benzimidazole analogs . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can assess purity quantitatively.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid exposure to strong oxidizers and ensure local exhaust ventilation. Use chemical-resistant gloves (JIS T 8116 standard), dust masks, and protective eyewear. Store in airtight glass containers away from light at room temperature. Post-handling hygiene (e.g., handwashing) and spill containment protocols are essential, as outlined in JIS Z 7253:2019 compliance reports .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : SAR studies focus on substituent effects at key positions. For example, in benzimidazole analogs, ether or thioether groups at the 6-position significantly impacted antitubercular activity . Systematic substitution with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) and evaluation via bioassays (e.g., MIC determination against Mtb H37Rv) can identify pharmacophores. Computational docking (e.g., with FtsZ protein) predicts binding modes, as seen in compound 5a (Kd = 1.32 μM) .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., rifampicin for TB assays). Replicate experiments under identical conditions and validate purity via HPLC. Cross-reference with orthogonal assays (e.g., light scattering for FtsZ polymerization vs. TEM imaging) to confirm target engagement .

Q. How can in silico tools enhance the design of this compound-based inhibitors for specific molecular targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like FtsZ or kinases. AI-driven synthesis planners (e.g., Template_relevance models) propose feasible routes for novel derivatives . ADME prediction (SwissADME) optimizes pharmacokinetics, while QSAR models correlate structural features with activity. For example, thiadiazole-triazole hybrids showed enhanced antifungal activity via calculated logP and polar surface area adjustments .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermic reactions and purification bottlenecks. Use flow chemistry for controlled heat dissipation and automated crystallization systems. Industrial-scale reactors with optimized catalyst recycling (e.g., Pd/C for coupling reactions) improve yield. Monitor intermediates via in-line spectroscopy (e.g., FTIR) to maintain quality, as applied in triazole production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。